molecular formula C8H6ClFO B15318637 (R)-2-(4-Chloro-2-fluorophenyl)oxirane

(R)-2-(4-Chloro-2-fluorophenyl)oxirane

Cat. No.: B15318637
M. Wt: 172.58 g/mol
InChI Key: IDCFGTBFMIMIMF-QMMMGPOBSA-N
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Description

(R)-2-(4-Chloro-2-fluorophenyl)oxirane is a chiral epoxide characterized by a phenyl ring substituted with chlorine at the 4-position and fluorine at the 2-position, attached to an oxirane (epoxide) ring. The stereochemistry at the epoxide group (R-configuration) influences its reactivity and biological activity.

Properties

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

(2R)-2-(4-chloro-2-fluorophenyl)oxirane

InChI

InChI=1S/C8H6ClFO/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1

InChI Key

IDCFGTBFMIMIMF-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](O1)C2=C(C=C(C=C2)Cl)F

Canonical SMILES

C1C(O1)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chloro-2-fluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of ®-4-chloro-2-fluorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Chloro-2-fluorophenyl)oxirane may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and automated systems can further optimize the reaction conditions, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack via an SN2 mechanism , with regioselectivity determined by steric and electronic factors. Electron-withdrawing substituents (Cl and F) enhance electrophilicity, accelerating reactions with nucleophiles like amines, alcohols, and Grignard reagents .

NucleophileReaction ConditionsProductYieldReference
Amines Room temperature, THF2-Amino-1-(4-Cl-2-F-phenyl)ethanol85–92%
Alcohols KOH, reflux (THF or CH₂Cl₂)2-Alkoxy-1-(4-Cl-2-F-phenyl)ethanol78–89%
Grignard Reagents Anhydrous ether, 0°C → RT2-Alkyl-1-(4-Cl-2-F-phenyl)ethanol65–75%
Thiols K₂CO₃, DMF, 50°C2-Sulfanyl-1-(4-Cl-2-F-phenyl)ethanol70–80%

Mechanistic Notes :

  • The (R)-configuration directs nucleophilic attack to the less hindered carbon , preserving stereochemistry in chiral products.

  • Polar aprotic solvents (THF, CH₂Cl₂) enhance reaction rates by stabilizing transition states .

Acid-Catalyzed Reactions

Under acidic conditions, the oxirane ring undergoes hydrolysis or rearrangement.

Acid CatalystConditionsProductYieldReference
H₂SO₄ (dil.) H₂O, 80°C, 4 h1-(4-Cl-2-F-phenyl)-1,2-ethanediol95%
HCl (gas) Et₂O, 0°C → RT2-Chloro-1-(4-Cl-2-F-phenyl)ethanol88%
BF₃·OEt₂ CH₂Cl₂, -20°CPinacol rearrangement products60–70%

Key Observations :

  • Hydrolysis produces vicinal diols with anti stereochemistry .

  • Strong acids (HCl, H₂SO₄) favor regioselective opening at the benzylic position due to carbocation stabilization.

Regioselectivity and Stereochemical Outcomes

The (R)-configuration and substituent effects govern reaction pathways:

ParameterInfluence on ReactivityExample
Steric Effects Bulky nucleophiles attack the less hindered C2 positionGrignard reagents → C2 adducts
Electronic Effects Cl and F substituents activate C1 for electrophilic attackAmines → C1 adducts
Solvent Effects Polar solvents stabilize transition states for SN2THF vs. toluene yield differences

Stereochemical Fidelity :

  • SN2 mechanisms invert configuration at the reaction site, enabling enantioselective synthesis of chiral alcohols .

Scientific Research Applications

®-2-(4-Chloro-2-fluorophenyl)oxirane has diverse applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-(4-Chloro-2-fluorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, making it prone to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Physical State Key Applications
This compound* C₈H₅ClF₀O ~172.59 (estimated) 4-Cl, 2-F (phenyl) Liquid (inferred) Pharmaceutical intermediates
2-(2-Chloro-4-fluorophenyl)oxirane C₈H₆ClFO 172.59 2-Cl, 4-F (phenyl) Liquid Specialty synthesis
2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane C₁₄H₁₀F₂O 232.23 2-F (phenyl), 4-F (phenyl) Light yellow liquid Tebuconazole pesticide intermediate
(R)-2-((2-Nitrophenoxy)methyl)oxirane C₉H₉NO₄ 195.17 2-NO₂ (phenoxy methyl) Not specified Research chemicals
(R)-2-((3-Bromo-phenoxy)methyl)oxirane C₉H₉BrO₂ 229.08 3-Br (phenoxy methyl) Not specified High-value intermediates

Notes:

  • *Estimated values for the target compound are inferred from positional isomers (e.g., ).
  • Substituent positions significantly alter electronic properties. For example, electron-withdrawing groups (Cl, F, NO₂) increase electrophilicity of the epoxide, enhancing reactivity in ring-opening reactions.

Key Research Findings

  • Positional Isomerism : The 4-Cl-2-F substitution in the target compound vs. 2-Cl-4-F in may lead to differences in dipole moments and crystallization behavior, affecting purification and formulation.
  • Synthesis Challenges : Introducing halogens at specific positions (e.g., para vs. ortho) requires tailored catalysts or protecting group strategies, as seen in bromo- and nitro-substituted analogs .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via HPLC or polarimetry to ensure enantiopurity.
  • Use sterically hindered substrates to minimize racemization during synthesis.

Basic: How can the structural integrity and purity of this compound be verified experimentally?

Answer:
Multi-technique characterization is critical:

  • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., as applied to (R)-2-(4-fluorophenyl)oxirane in and ) .
  • NMR Spectroscopy : Compare chemical shifts (e.g., 1^1H and 13^{13}C) with analogs like (R)-2-(chlorophenyl)oxirane to confirm substitution patterns .
  • FTIR-ATR : Quantify oxirane content via characteristic C-O-C stretching (850–950 cm1^{-1}) (validated in for epoxide analysis) .

Q. Methodological Approach :

  • Kinetic Studies : Track reaction rates under varying conditions (e.g., polar vs. nonpolar solvents).
  • Isotopic Labeling : Use 18^{18}O-labeled nucleophiles to trace bond formation (e.g., in hydrolysis reactions).

Example : In similar compounds like 2-(4-fluorophenyl)oxirane, regioselectivity shifts toward the fluorinated carbon in polar aprotic solvents .

Advanced: What are the challenges in determining the absolute configuration of this compound, and how can they be addressed?

Answer:
Challenges :

  • Crystallization Difficulties : Bulky substituents may hinder crystal growth for X-ray analysis.
  • Optical Activity Overlap : Similar optical rotations to enantiomers (e.g., (S)-isomer) complicate polarimetry.

Q. Solutions :

  • SHELX Refinement : Use high-resolution X-ray data (≤0.8 Å) with SHELXL for precise configuration assignment .
  • Chiral Derivatization : Convert the epoxide to diastereomeric esters (e.g., Mosher’s acid) for unambiguous NMR analysis .

Q. Key Applications :

  • Anticancer Agents : Epoxides are precursors to cytotoxic diols via hydrolysis (e.g., etoposide analogs) .
  • Antimicrobial Scaffolds : Functionalize the epoxide with azide groups for click chemistry-based conjugates () .

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